molecular formula C18H18N2O4S2 B2653694 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-77-8

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2653694
M. Wt: 390.47
InChI Key: FGOANCMTNZLHPN-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Antinociceptive Pharmacology

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been studied for its antinociceptive pharmacology. In a study, a related compound showed significant antinociceptive actions in various pain models, suggesting the utility of this class of agents for the treatment of inflammatory and neuropathic pain states (Porreca et al., 2006).

Antimicrobial Evaluation

The compound's derivatives have been synthesized and evaluated for antimicrobial activities. A study on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety demonstrated promising antibacterial and antifungal results (Darwish et al., 2014).

Anticonvulsant Agents

Research into azoles incorporating a sulfonamide moiety, closely related to the subject compound, showed significant anticonvulsive effects in a study. This indicates potential applications in managing convulsive disorders (Farag et al., 2012).

Anticancer Activities

The compound's derivatives have shown reasonable anticancer activity against various cancer types, particularly melanoma, in a study that synthesized and tested its anticancer potential (Duran & Demirayak, 2012).

Excitotoxic Neurodegenerative Conditions

A study on Dimethyl sulfoxide (DMSO), a compound related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, revealed its protective effects against excitotoxic death in hippocampal neurons. This suggests potential therapeutic applications for excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-4-5-12(2)17-16(11)20-18(25-17)19-15(21)10-26(22,23)14-8-6-13(24-3)7-9-14/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOANCMTNZLHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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